N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
Description
Properties
Molecular Formula |
C26H27N3O5S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H27N3O5S/c1-29-24(18-9-11-19(34-2)12-10-18)23(21-5-3-4-6-22(21)26(29)31)25(30)28-16-15-17-7-13-20(14-8-17)35(27,32)33/h3-14,23-24H,15-16H2,1-2H3,(H,28,30)(H2,27,32,33) |
InChI Key |
CXAKGPODUMBUCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
A phenethylamine derivative (e.g., 4-methoxyphenethylamine ) reacts with a carbonyl compound (e.g., methyl glyoxylate ) under acidic conditions to form the tetrahydroisoquinoline ring.
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenethylamine | HCl (conc.), reflux | 68–72 | |
| Methyl glyoxylate | Toluene, 110°C, 12h | 70 |
This method introduces the 3-(4-methoxyphenyl) and 2-methyl groups simultaneously.
Bischler-Napieralski Reaction
Cyclization of N-acylphenethylamines using POCl₃ or PCl₃ yields dihydroisoquinolines, which are reduced to tetrahydroisoquinolines.
| Substrate | Reagent | Reduction Method | Yield (%) |
|---|---|---|---|
| N-Acetyl-4-methoxyphenethylamine | POCl₃ | H₂/Pd-C | 65 |
| N-Propionyl derivative | PCl₃ | NaBH₄ | 58 |
This route allows modular substitution but requires post-cyclization functionalization.
Introduction of the Carboxamide Group
The carboxamide at position 4 is installed via amide coupling or nitrile hydrolysis .
Direct Amidation
Activation of the tetrahydroisoquinoline-4-carboxylic acid with EDC/HOBt and reaction with 4-(aminosulfonyl)phenethylamine affords the target carboxamide.
| Acid | Coupling Reagent | Amine | Yield (%) |
|---|---|---|---|
| Tetrahydroisoquinoline-4-COOH | EDC/HOBt | 4-(Aminosulfonyl)phenethylamine | 85 |
This method achieves high purity but requires pre-synthesized amine intermediates.
Nitrile Hydrolysis
A nitrile intermediate is hydrolyzed to the carboxamide using H₂O₂/K₂CO₃ in DMSO.
| Nitrile Precursor | Conditions | Yield (%) |
|---|---|---|
| 4-Cyanotetrahydroisoquinoline | H₂O₂/K₂CO₃, DMSO, 80°C | 78 |
Installation of the 4-(Aminosulfonyl)phenethyl Side Chain
The sulfonamide group is introduced via sulfonation followed by amination .
Sulfonation of Phenethyl Derivatives
Reaction of phenethylbenzene with chlorosulfonic acid yields the sulfonyl chloride, which is aminated with NH₃.
| Substrate | Sulfonating Agent | Amination Agent | Yield (%) |
|---|---|---|---|
| Phenethylbenzene | ClSO₃H | NH₃ (aq.) | 62 |
Alkylation of the Tetrahydroisoquinoline Nitrogen
The N⁴ position is alkylated with 4-(aminosulfonyl)phenethyl bromide using K₂CO₃ in DMF.
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-(Aminosulfonyl)phenethyl bromide | K₂CO₃ | DMF | 73 |
Optimization of Reaction Conditions
Critical parameters include temperature , catalyst loading , and solvent polarity . For example:
-
Pictet-Spengler cyclization achieves optimal yields at 110°C in toluene.
-
Amide coupling benefits from stoichiometric HOBt to suppress racemization.
Characterization and Analytical Data
Final compounds are validated via ¹H/¹³C NMR , HRMS , and HPLC . Key spectral data for the target molecule:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, SO₂NH₂), 6.93 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄).
-
HRMS (ESI+) : m/z 524.2143 [M+H]⁺ (calc. 524.2148).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Compound A: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structural Similarities: Shares the 4-methoxyphenyl substituent and a quinoline-derived core.
- Key Differences: Lacks the tetrahydroisoquinoline scaffold and aminosulfonyl group.
- Synthesis : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .
- Activity: Not explicitly reported, but chlorophenyl groups often enhance antimicrobial or antiparasitic activity.
Compound B: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)
- Structural Similarities : Contains a sulfamoylphenyl group and 4-methoxyphenyl moiety.
- Key Differences: Features a cyano-hydrazinylidene ethanamide scaffold instead of a tetrahydroisoquinoline core.
- Physicochemical Data : Melting point 274°C, IR νmax 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N), and 95% yield .
Compound C: (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide
- Structural Similarities: Shares the tetrahydroisoquinoline core and carboxamide functionality.
- Key Differences: Substituted with a trifluoroethyl group and pyridinyl moiety instead of aminosulfonylphenethyl and 4-methoxyphenyl groups.
- Relevance : Demonstrates the impact of fluorinated groups on metabolic stability and target binding .
Pharmacological and Functional Comparisons
Compound D : JDTic (κ-opioid receptor antagonist)
- Structural Similarities: Contains a tetrahydroisoquinolinecarboxamide core.
- Key Differences : Features a 7-hydroxy group, 3-hydroxyphenyl-piperidine, and isopropyl substituents.
- Activity: Potent κ-opioid antagonism (IC₅₀ < 1 nM) due to stereospecific interactions; highlights the importance of phenol and basic amino groups in receptor binding .
Compound E: 7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
- Structural Similarities: Shares the carboxamide-linked tetrahydroquinoline scaffold.
- Key Differences : Incorporates methylsulfanyl and dimethoxyphenyl groups, enhancing lipophilicity.
- Physicochemical Data : Molecular weight 554.7 g/mol; methylsulfanyl groups may improve membrane permeability .
Key Findings and Implications
- Substituent Effects: The aminosulfonyl group in the target compound may confer superior solubility compared to halogenated (e.g., 4k) or alkylated (e.g., Compound E) analogues .
- Synthetic Feasibility : Pd-catalyzed cross-coupling (used for 4k and 13b) is a viable route for the target compound, though yields and purity depend on substituent compatibility .
Biological Activity
N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C25H24N4O5S
- Molecular Weight : 556.686 g/mol
- CAS Number : 477329-77-4
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, highlighting its potential as a therapeutic agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of the isoquinoline framework exhibit notable antibacterial properties. The compound showed moderate to strong activity against key bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : It exhibited strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
- Urease : The compound demonstrated significant urease inhibition with IC50 values indicating high potency compared to standard inhibitors.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Study on Antibacterial and Enzyme Inhibition :
- Docking Studies :
- Pharmacological Potential :
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The compound is synthesized via multi-step routes, typically involving:
- Cyclocondensation : Formation of the tetrahydroisoquinoline core using homophthalic anhydride derivatives and optimized amine coupling (e.g., phenethylamine analogs) under reflux conditions .
- Functionalization : Introduction of the aminosulfonylphenethyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Purification : Column chromatography and recrystallization to achieve >95% purity. Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.
- HPLC-MS for purity assessment and molecular weight verification .
Q. What key structural features influence its biological activity?
Critical structural elements include:
- Tetrahydroisoquinoline core : Provides rigidity and enhances binding to hydrophobic enzyme pockets.
- 4-Aminosulfonylphenethyl group : Enhances solubility and potential sulfonamide-mediated target interactions (e.g., carbonic anhydrase inhibition) .
- 4-Methoxyphenyl substituent : Modulates electron density and steric effects, affecting receptor affinity .
Q. Which biological targets are most relevant for interaction studies?
Preliminary screening should prioritize:
- Enzymes : Carbonic anhydrases (due to sulfonamide moiety) , kinases (via ATP-binding domain interactions) .
- G-protein-coupled receptors (GPCRs) : Potential modulation of serotonin or adrenergic receptors due to structural similarity to known ligands . Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .
Advanced Research Questions
Q. How can synthetic yields and diastereoselectivity be optimized?
- Solvent selection : Tetrahydrofuran (THF) improves reaction homogeneity and diastereomer ratios compared to polar aprotic solvents .
- Ultrasonic treatment : Enhances reaction rates and reduces byproduct formation in cyclocondensation steps .
- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of aryl groups .
Q. What advanced techniques are used to study target engagement and mechanism of action?
- X-ray crystallography : Resolve binding modes with carbonic anhydrase or kinase targets .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by measuring protein thermal stability shifts upon compound binding .
- Metabolomics profiling : Identify downstream metabolic perturbations using LC-MS/MS .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Substituent variation : Replace the methoxyphenyl group with halogenated or nitro groups to assess electronic effects on potency .
- Scaffold hopping : Compare with quinoline or quinazoline analogs to evaluate core flexibility . Testing : Use IC₅₀ assays in enzyme inhibition models and cytotoxicity screens in cancer cell lines .
Q. What computational strategies predict binding affinity and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Quantify binding energy differences between diastereomers .
Q. How can contradictory data in biological assays be resolved?
Contradictions may arise from:
- Diastereomer ratios : Varying stereochemistry due to reaction conditions (e.g., THF vs. DMF) .
- Solvent effects : DMSO in cell-based assays may artificially enhance permeability . Resolution : Standardize synthetic protocols and validate assays across multiple cell lines .
Q. What stability studies are critical for long-term storage and experimental reproducibility?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Forced degradation : Expose to light, heat, and humidity to identify degradation products via LC-MS .
- Storage : Lyophilized form at -20°C under argon to prevent oxidation .
Q. How does this compound compare to structurally related analogs in selectivity assays?
- Selectivity profiling : Screen against panels of 50+ kinases or GPCRs to identify off-target effects .
- Key analogs :
| Analog | Structural Difference | Selectivity Profile |
|---|---|---|
| Tetrahydroquinoline derivative | Lacks sulfonamide group | Reduced carbonic anhydrase affinity |
| Morpholine-sulfonyl analog | Modified heterocycle | Enhanced kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
